molecular formula C19H29NO4 B14223241 Dihexyl pyridine-2,6-dicarboxylate CAS No. 824432-51-1

Dihexyl pyridine-2,6-dicarboxylate

Cat. No.: B14223241
CAS No.: 824432-51-1
M. Wt: 335.4 g/mol
InChI Key: RWKUEDJMTOUZTO-UHFFFAOYSA-N
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Description

Dihexyl pyridine-2,6-dicarboxylate is a chemical compound derived from pyridine-2,6-dicarboxylic acid. This compound is known for its unique structure, which includes a pyridine ring substituted with two hexyl ester groups at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihexyl pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dihexyl pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine-2,6-dicarboxylic acid, pyridine-2,6-dimethanol, and various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of dihexyl pyridine-2,6-dicarboxylate involves its interaction with various molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. The ester groups can undergo hydrolysis, releasing active carboxylic acid groups that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl pyridine-2,6-dicarboxylate
  • Diethyl pyridine-2,6-dicarboxylate
  • Dipropyl pyridine-2,6-dicarboxylate

Uniqueness

Dihexyl pyridine-2,6-dicarboxylate is unique due to its longer alkyl chains, which impart different solubility and hydrophobic properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications in materials science and drug delivery systems .

Properties

CAS No.

824432-51-1

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

dihexyl pyridine-2,6-dicarboxylate

InChI

InChI=1S/C19H29NO4/c1-3-5-7-9-14-23-18(21)16-12-11-13-17(20-16)19(22)24-15-10-8-6-4-2/h11-13H,3-10,14-15H2,1-2H3

InChI Key

RWKUEDJMTOUZTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=NC(=CC=C1)C(=O)OCCCCCC

Origin of Product

United States

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